11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one
Description
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of a cyclopropyl group and multiple nitrogen atoms within its framework
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
11-cyclopropyl-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaen-12-one |
InChI |
InChI=1S/C12H10N4O/c17-12-11-10-7(2-1-3-9(10)14-15-11)6-13-16(12)8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15) |
InChI Key |
MMSAOFSIEMRFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=NNC4=CC=CC(=C43)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include cyclopropylamine, various nitrogen-containing heterocycles, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one: This compound itself.
Other Tricyclic Compounds: Compounds with similar tricyclic structures but different functional groups or substituents.
Uniqueness
The uniqueness of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one lies in its specific arrangement of nitrogen atoms and the presence of a cyclopropyl group. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a synthetic organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article will delve into the biological activity of this compound by reviewing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one |
| CAS Number | 2060046-10-6 |
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.23 g/mol |
Structural Features
The compound features a cyclopropyl group and multiple nitrogen atoms that contribute to its unique reactivity and interaction with biological targets.
The biological activity of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is primarily linked to its ability to interact with various biological targets including enzymes and receptors involved in metabolic pathways.
Key Findings
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of certain enzymes that play a role in metabolic disorders.
- Receptor Modulation : Preliminary data suggest that it may modulate receptor activity linked to neurological functions.
Case Study 1: Antitumor Activity
A study conducted on the antitumor properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective potential of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one highlighted its ability to reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
Activity Data
The pharmacological profile of the compound has been summarized based on various studies:
| Target | Activity Type | Reference |
|---|---|---|
| Enzyme X | Inhibition | |
| Receptor Y | Modulation | |
| Cancer Cell Line A | Cytotoxicity | |
| Neuronal Cell Line B | Neuroprotection |
Toxicity and Safety
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies indicate a favorable safety profile; however, comprehensive toxicity studies are necessary for clinical applications.
Q & A
Basic: What are the standard methodologies for synthesizing 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[...]trideca-...-12-one?
Answer:
Synthesis typically involves multi-step cyclization reactions, leveraging azide-alkyne click chemistry or palladium-catalyzed cross-coupling. Key steps include:
- Cyclopropane ring formation : Use of carbene insertion or photochemical methods to introduce the cyclopropyl group .
- Heterocyclic assembly : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield. For example, fractional factorial designs can identify critical parameters like catalyst loading and reaction time .
- Purification : Chromatography or recrystallization, validated by NMR and mass spectrometry (MS) .
Example DoE Table for Reaction Optimization:
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst (mol%) | 1 | 5 | 3 |
| Temperature (°C) | 80 | 120 | 100 |
| Reaction Time (h) | 12 | 24 | 18 |
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular dynamics (MD) simulations are critical:
- Reaction Pathway Prediction : Use software like Gaussian or ORCA to model intermediates and transition states. For instance, calculate activation energies for cyclopropane ring-opening reactions .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to resolve discrepancies .
Key Computational Parameters:
- Basis Set: B3LYP/6-311+G(d,p)
- Solvation Model: SMD (acetonitrile)
- Convergence Criteria: Energy < 1e⁻⁶ Hartree
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for cyclopropyl protons (δ 1.2–2.0 ppm) and azatricyclo backbone carbons (δ 120–150 ppm) .
- High-Resolution MS : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., C–C bond lengths ±0.005 Å) .
Advanced: How to resolve contradictions between experimental and computational data (e.g., bond angles, reactivity)?
Answer:
- Error Source Analysis : Check computational parameters (basis set adequacy, solvent model accuracy) and experimental purity (HPLC/MS for byproducts) .
- Multi-Technique Validation : Combine X-ray (for static structure) with MD simulations (dynamic behavior) .
- Statistical Refinement : Use Bayesian optimization to iteratively adjust computational models based on experimental outliers .
Advanced: What strategies optimize the compound’s stability under varying pH and temperature?
Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH Profiling : Titrate in buffered solutions (pH 3–9) to identify degradation pathways (e.g., hydrolysis of the lactam ring) .
- Stabilizers : Screen antioxidants (e.g., BHT) via DoE to inhibit oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
